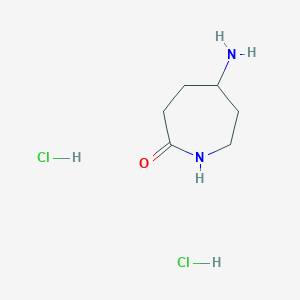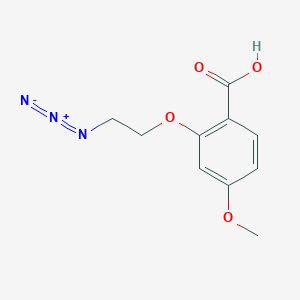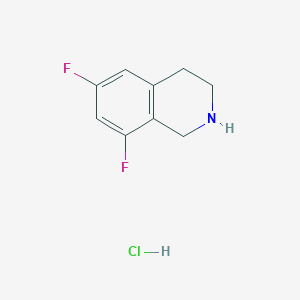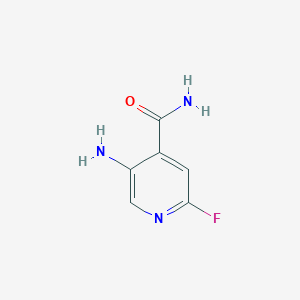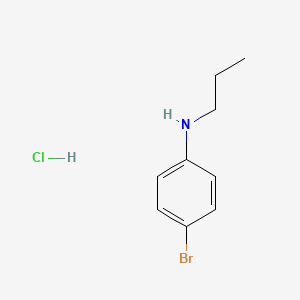
4-bromo-N-propylaniline hydrochloride
Descripción general
Descripción
4-bromo-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2031261-27-3 . It has a molecular weight of 250.57 and its IUPAC name is 4-bromo-N-propylaniline hydrochloride . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-bromo-N-propylaniline hydrochloride is 1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-bromo-N-propylaniline hydrochloride is a solid . It has a molecular weight of 250.57 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Electrochemical Studies
One study investigated the electrochemical oxidation of bromoanilines, including 4-bromoaniline, in acetonitrile solution, highlighting the importance of understanding the electrochemical properties of bromo-substituted anilines which could be relevant for applications in electrochemical sensors or organic synthesis processes (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopic and Structural Analysis
Another research focused on the hydrochlorination of 4-benzylaniline in chlorobenzene, producing 4-benzylaniline hydrochloride. This study involved spectroscopic and computational analyses, providing insights into the structural and spectroscopic characteristics of halogenated aniline hydrochlorides which can be extrapolated to understand the properties of "4-bromo-N-propylaniline hydrochloride" (Gibson, Winfield, Muir, Carr, Eaglesham, Gavezzotti, Parker, & Lennon, 2009).
Polymer Studies
Research on poly(2-propylaniline), synthesized through electropolymerization, showed that the polymer is soluble in the reduced state in weakly polar organic solvents and exhibits electroactivity sensitive to the medium's acidity and hydrophobicity. This study indicates the potential of propyl-substituted anilines in polymer science, particularly in the development of electroactive polymers (Bidan, Geniés, & Penneau, 1989).
Synthetic Applications
A synthetic study described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, demonstrating the utility of halogenated aniline hydrochlorides in facilitating organic transformations, which could extend to the synthesis and functionalization of "4-bromo-N-propylaniline hydrochloride" in medicinal chemistry or material science (Liu, Ma, Liu, & Wang, 2014).
Propiedades
IUPAC Name |
4-bromo-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHNESRRVGJFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-propylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




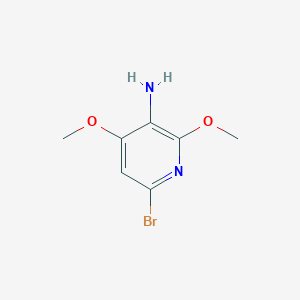
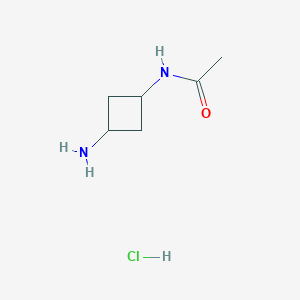
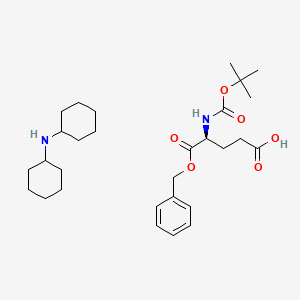


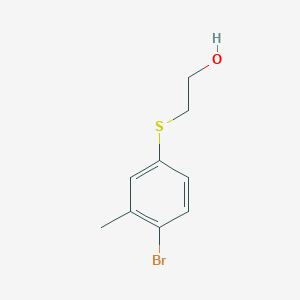

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)
